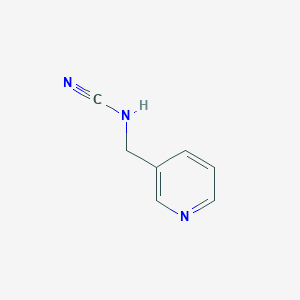

(Pyridin-3-ylmethyl)cyanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Pyridin-3-ylmethyl)cyanamide is a chemical compound with the molecular formula C7H7N3. It is used for scientific research and development .

Synthesis Analysis

The synthesis of cyanamides, including this compound, has been a topic of interest in recent years. The chemistry of cyanamides is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . An operationally simple oxidation-cyanation method for the synthesis of cyanamides has been described and is demonstrated to be amenable for the cyanation of a variety of primary and secondary amines and aniline derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen-carbon-nitrogen (NCN) connectivity. This unique structure is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit .Chemical Reactions Analysis

Cyanamide-based radical cascade reactions are emerging as an important tool to access nitrogen-containing polycyclic frameworks. These compounds are key intermediates in heterocyclic natural products . The cleavage of the N–CN bond of cyanamide offers routes to difunctionalization of C–C multiple bond aminocyanation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions (Pyridin-3-ylmethyl)cyanamide is utilized in various chemical synthesis processes due to its reactivity and structural characteristics. Notably, its derivatives are involved in iron-catalyzed formation of 2-aminopyridines from diynes and cyanamides. This process is recognized for its high atom efficiency, yielding highly substituted 2-aminopyridines in a regioselective manner (Lane, D'Souza, & Louie, 2012). Additionally, it's used in a catalyst-free synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives via a multicomponent reaction, highlighting its atom economy and efficiency (Abdel Hameed et al., 2017).

Antimicrobial Evaluation Compounds incorporating this compound have been synthesized and evaluated for their antimicrobial properties. For instance, pyridine, pyridazine, 2(3H)-1,3,4-thiadiazole, and pyrazole derivatives were synthesized and showed moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).

Chemical Structure and Computational Studies The structural and computational aspects of compounds related to this compound have been a focus of several studies. One example is the synthesis, structural investigation, and computational study of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, which included antimicrobial activity analysis and molecular docking studies (Elangovan et al., 2021).

Bioconjugate Preparation this compound derivatives have been used in preparing bioconjugates, such as the preparation of novel Re/99mTc tricarbonyl-containing peptide nucleic acid bioconjugates, which included Click Chemistry reactions (Gasser et al., 2011).

Catalysis and Material Synthesis The compound and its derivatives have been employed in catalysis and material synthesis, as evidenced by the synthesis of 5H-chromeno[3,4-c]pyridines using Ru-catalyzed [2 + 2 + 2] cycloaddition, demonstrating the compound's role in accessing tricyclic pyridine building blocks (Parisot et al., 2023).

Safety and Hazards

Direcciones Futuras

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years. The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . Future research may focus on further exploring the unique properties of cyanamides and developing new applications for these compounds.

Mecanismo De Acción

Mode of Action

Cyanamides, in general, are known for their unique nitrogen-carbon-nitrogen (ncn) connectivity, which exhibits an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This allows cyanamides to participate in a variety of chemical reactions .

Biochemical Pathways

Cyanamides are known to participate in a variety of chemical reactions, suggesting they may influence multiple biochemical pathways .

Propiedades

IUPAC Name |

pyridin-3-ylmethylcyanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-10-5-7-2-1-3-9-4-7/h1-4,10H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTZUHICDMIMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2587428.png)

![4-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2587430.png)

![5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2587432.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587434.png)

![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)

![3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2587438.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2587445.png)

![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2587446.png)